molecular formula C22H20ClNOS B11540734 4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(2,4-dimethylphenyl)benzamide

4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(2,4-dimethylphenyl)benzamide

Cat. No.: B11540734
M. Wt: 381.9 g/mol
InChI Key: UXAUKKDSUHSTIY-UHFFFAOYSA-N
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Description

4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(2,4-dimethylphenyl)benzamide is an organic compound with the molecular formula C21H20ClNOS. This compound is characterized by the presence of a benzamide core, substituted with a 4-chlorophenylsulfanyl group and a 2,4-dimethylphenyl group. It is a solid at room temperature and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(2,4-dimethylphenyl)benzamide typically involves the following steps:

    Formation of the Sulfanyl Intermediate: The initial step involves the reaction of 4-chlorobenzenethiol with a suitable alkylating agent to form the 4-chlorophenylsulfanyl intermediate.

    Amidation Reaction: The intermediate is then reacted with 2,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(2,4-dimethylphenyl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified benzamide derivatives.

    Substitution: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(2,4-dimethylphenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(2,4-dimethylphenyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(4-chlorophenyl)sulfanyl]methyl}aniline
  • 4-{[(4-chlorophenyl)sulfanyl]methyl}-N-ethylbenzamide
  • 4-{[(4-chlorophenyl)sulfanyl]methyl}-N-mesitylbenzamide

Uniqueness

4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(2,4-dimethylphenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a sulfanyl group and dimethylphenyl group makes it a valuable compound for various applications.

Properties

Molecular Formula

C22H20ClNOS

Molecular Weight

381.9 g/mol

IUPAC Name

4-[(4-chlorophenyl)sulfanylmethyl]-N-(2,4-dimethylphenyl)benzamide

InChI

InChI=1S/C22H20ClNOS/c1-15-3-12-21(16(2)13-15)24-22(25)18-6-4-17(5-7-18)14-26-20-10-8-19(23)9-11-20/h3-13H,14H2,1-2H3,(H,24,25)

InChI Key

UXAUKKDSUHSTIY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)CSC3=CC=C(C=C3)Cl)C

Origin of Product

United States

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